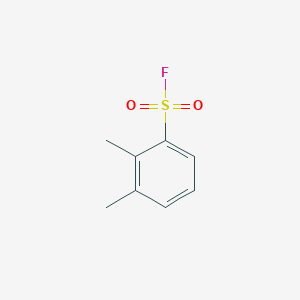

2,3-Dimethylbenzene-1-sulfonyl fluoride

Beschreibung

2,3-Dimethylbenzene-1-sulfonyl fluoride is an organosulfur compound featuring a benzene ring substituted with two methyl groups at the 2- and 3-positions and a sulfonyl fluoride (–SO₂F) group at the 1-position. The methyl groups confer steric bulk and electron-donating effects, which modulate the electrophilicity of the sulfonyl fluoride moiety. This compound is of interest in chemical biology and materials science due to its stability and utility in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry, enabling selective covalent bonding with nucleophiles like amines and hydroxyls . Its synthesis typically involves sulfonation of 2,3-dimethylbenzene followed by fluorination of the intermediate sulfonyl chloride.

Eigenschaften

Molekularformel |

C8H9FO2S |

|---|---|

Molekulargewicht |

188.22 g/mol |

IUPAC-Name |

2,3-dimethylbenzenesulfonyl fluoride |

InChI |

InChI=1S/C8H9FO2S/c1-6-4-3-5-8(7(6)2)12(9,10)11/h3-5H,1-2H3 |

InChI-Schlüssel |

AMIYLONQTDBHOE-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=CC=C1)S(=O)(=O)F)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Conversion from Sulfonate Salts or Sulfonic Acids via Chlorination and Fluorination

This approach involves a two-step or one-pot process where sulfonate salts or sulfonic acids are first converted to sulfonyl chlorides, which are then fluorinated to sulfonyl fluorides.

Reagents and Conditions : Cyanuric chloride is used as a chlorinating agent, and potassium bifluoride acts as the fluoride source. Phase transfer catalysts such as tetra-n-butylammonium bromide or tetramethylammonium chloride facilitate the reaction in solvents like acetonitrile and acetone mixtures.

Reaction Conditions : The chlorination step is typically performed at elevated temperatures (around 60 °C), followed by fluorination at room temperature.

Yields and Efficiency : Optimized conditions yield sulfonyl fluorides in good to excellent yields (up to 86%), with electron-donating substituents generally favoring higher yields. Electron-withdrawing groups may reduce efficiency.

Catalyst and Fluoride Source Screening : Various quaternary ammonium salts and fluoride salts were tested. Potassium bifluoride was superior due to its strong nucleophilicity. The catalyst loading can range from 3 to 20 mol%, with 5 mol% being optimal.

Substrate Scope : Both aryl sulfonates with methyl substituents (such as 2,3-dimethyl derivatives) and naphthalene sulfonates are amenable to this method. Sulfonate salts with monovalent cations (potassium, lithium, silver) give moderate to good yields, whereas divalent metal sulfonates show poor reactivity.

| Entry | Catalyst (mol%) | Fluoride Source (equiv.) | Yield (%) |

|---|---|---|---|

| 1 | Tetra-n-butylammonium iodide (20) | Potassium bifluoride (5.0) | 12 |

| 2 | Tetra-n-butylammonium acetate (20) | Potassium bifluoride (5.0) | 17 |

| 3 | Tetramethylammonium chloride (20) | Potassium bifluoride (5.0) | 70 |

| 4 | Tetra-n-butylammonium bromide (20) | Potassium bifluoride (5.0) | 74 |

| 5 | Tetra-n-butylammonium bromide (10) | Potassium bifluoride (5.0) | 74 |

| 6 | Tetra-n-butylammonium bromide (5.0) | Potassium bifluoride (5.0) | 74 |

| 7 | Tetra-n-butylammonium bromide (3.0) | Potassium bifluoride (5.0) | 60 |

| 8 | Tetra-n-butylammonium bromide (5.0) | Potassium bifluoride (5.0), mixed solvent | 86 |

Note: Mixed solvent refers to acetonitrile and acetone in 1:1 volume ratio, improving yields.

Direct Electrochemical Oxidation of Thiols to Sulfonyl Fluorides

Methodology : Electrochemical oxidative fluorination of thiols using potassium fluoride as the fluoride source allows direct conversion to sulfonyl fluorides. This method involves radical intermediates and two consecutive oxidation steps.

Advantages : This approach is mild, green, and uses inexpensive, safe reagents. It avoids the use of harsh chlorinating agents.

Mechanism : Thiols are oxidized to radical cations, which react with nucleophilic fluoride to form sulfenyl fluorides, then further oxidized to sulfonyl fluorides.

Limitations : Some intermediates are unstable and cannot be isolated. Side products such as sulfonic acids can form due to hydrolysis or overoxidation.

Applicability : While this method is promising for various substrates, specific data on 2,3-dimethylbenzene-1-sulfonyl fluoride synthesis via this route is limited but theoretically feasible.

Fluorination Using Specialized Fluorinating Agents

Reagents : Diethylaminosulfur trifluoride (DAST), XtalFluor-M, and related reagents can fluorinate sulfonyl chlorides or sulfonates to sulfonyl fluorides.

Challenges : These reagents are less commonly applied for sulfonyl fluoride synthesis due to limited substrate scope, reagent instability, or safety concerns.

Comparison : Potassium bifluoride-based methods are generally preferred for industrial and academic synthesis due to better safety and handling.

| Preparation Method | Starting Material | Key Reagents | Conditions | Yield Range | Notes |

|---|---|---|---|---|---|

| Chlorination-Fluorination | Sulfonate salts or sulfonic acids | Cyanuric chloride, potassium bifluoride, phase transfer catalyst | 60 °C chlorination, RT fluorination, acetonitrile/acetone | 45-86% | Mild, transition-metal-free, good functional group tolerance |

| Electrochemical Oxidation | Thiols | Potassium fluoride, electrochemical cell | Ambient temperature, mild | Good (substrate dependent) | Green, radical mechanism, avoids chlorinating agents |

| Fluorination with DAST-type reagents | Sulfonyl chlorides or sulfonates | DAST, XtalFluor-M | Varied | Variable | Less common, safety concerns |

The preparation of 2,3-dimethylbenzene-1-sulfonyl fluoride is most efficiently achieved via a transition-metal-free, one-pot chlorination-fluorination of the corresponding sulfonate salt or sulfonic acid using cyanuric chloride and potassium bifluoride in the presence of a phase transfer catalyst. This method offers mild reaction conditions, good yields, and broad substrate compatibility, making it suitable for both academic and industrial applications. Electrochemical oxidative fluorination presents a promising green alternative but requires further substrate-specific optimization. Use of specialized fluorinating agents is less favored due to practical limitations.

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dimethylbenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): The benzene ring can participate in EAS reactions, where an electrophile replaces a hydrogen atom on the aromatic ring.

Nucleophilic Substitution: The sulfonyl fluoride group can be a target for nucleophilic attack, leading to the formation of sulfonamide or sulfonate derivatives.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2, Cl2) and Lewis acids (e.g., AlCl3, FeBr3) as catalysts.

Nucleophilic Substitution: Reagents such as amines or alcohols can react with the sulfonyl fluoride group under basic conditions.

Major Products Formed

EAS Reactions: Products include halogenated derivatives of 2,3-Dimethylbenzene-1-sulfonyl fluoride.

Nucleophilic Substitution: Products include sulfonamides and sulfonates, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2,3-Dimethylbenzene-1-sulfonyl fluoride has found applications in various scientific research fields:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Chemical Biology: Used as a covalent probe to study enzyme mechanisms and protein interactions.

Pharmaceuticals: Potential use in drug discovery as a scaffold for developing enzyme inhibitors.

Materials Science: Utilized in the development of functional materials with specific properties.

Wirkmechanismus

The mechanism of action of 2,3-Dimethylbenzene-1-sulfonyl fluoride involves its ability to act as an electrophile, reacting with nucleophilic sites on target molecules . This reactivity is primarily due to the presence of the sulfonyl fluoride group, which can form covalent bonds with nucleophiles such as amino acids in proteins. This property makes it useful in the design of enzyme inhibitors and covalent probes .

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparison of 2,3-Dimethylbenzene-1-sulfonyl Fluoride with Related Compounds

Substituent Electronic Effects :

- Methyl Groups (2,3-Dimethyl) : Electron-donating methyl groups reduce the electrophilicity of the sulfonyl fluoride compared to electron-withdrawing fluorine substituents (e.g., 2,4-difluoro derivatives). This results in slower reaction kinetics in nucleophilic substitutions .

- Fluorine Substituents : Fluorine’s electron-withdrawing nature enhances the reactivity of sulfonyl chlorides (e.g., 2,4-Difluorobenzene-1-sulfonyl chloride) by polarizing the S–Cl bond, making it more susceptible to nucleophilic attack .

Halide Leaving Group :

- Fluoride vs. Chloride : Sulfonyl fluorides exhibit superior hydrolytic stability compared to sulfonyl chlorides, which are prone to hydrolysis. This stability makes fluorides preferable for applications requiring long-term storage or controlled reactivity (e.g., covalent drug discovery) .

Steric Effects :

- The 2,3-dimethyl substitution imposes significant steric hindrance, reducing accessibility to the sulfonyl group. This contrasts with less hindered analogues like 4-fluorobenzene-1-sulfonyl chloride, which reacts more readily with bulky nucleophiles .

Research Findings

- Reactivity in SuFEx Chemistry: 2,3-Dimethylbenzene-1-sulfonyl fluoride demonstrates slower reaction rates with phenols compared to fluorinated analogues (e.g., 2,4-difluoro derivatives), highlighting the trade-off between stability and reactivity .

- Thermal Stability : Differential scanning calorimetry (DSC) studies indicate that methyl-substituted sulfonyl fluorides decompose at higher temperatures (>200°C) than sulfonyl chlorides (<150°C) due to stronger S–F bonds .

- Biological Compatibility : Unlike sulfonamides (e.g., SC-558 derivatives in ), sulfonyl fluorides exhibit lower acute toxicity, making them suitable for in vivo labeling applications .

Q & A

Q. What are the optimal methods for synthesizing 2,3-Dimethylbenzene-1-sulfonyl fluoride in laboratory settings?

The synthesis typically involves sulfonylation of 2,3-dimethylbenzene using sulfuryl fluoride (SO₂F₂) under controlled conditions. A method inspired by sulfuryl fluoride chemistry involves reacting the aromatic substrate with SO₂F₂ in the presence of a Lewis acid catalyst (e.g., AlCl₃) to enhance electrophilic substitution at the para position . Alternative routes may adapt sulfonyl chloride synthesis protocols, replacing chlorosulfonic acid with fluorinating agents like SF₄ or HF derivatives . Key parameters include temperature (20–40°C), anhydrous conditions, and stoichiometric control to minimize side reactions.

Q. How can the purity of 2,3-Dimethylbenzene-1-sulfonyl fluoride be ensured post-synthesis?

Purification methods include:

- Recrystallization : Using non-polar solvents (e.g., hexane) to isolate high-purity crystals.

- Column Chromatography : Employing silica gel with a gradient eluent (e.g., ethyl acetate/hexane) to separate sulfonyl fluoride from unreacted precursors or byproducts .

- Spectroscopic Validation : Confirming purity via ¹⁹F NMR (δ ~45–50 ppm for SO₂F group) and FT-IR (asymmetric S=O stretching at ~1370 cm⁻¹) .

Q. What are the primary reactivity profiles of 2,3-Dimethylbenzene-1-sulfonyl fluoride in nucleophilic substitutions?

The sulfonyl fluoride group acts as a strong electrophile due to electron-withdrawing effects. It reacts with:

- Amines : Forms sulfonamides via SN2 mechanism (e.g., with primary amines at 0–25°C in THF) .

- Thiols : Generates thioether sulfonates under basic conditions (e.g., NaOH in DMF) .

- Alcohols : Requires activation (e.g., DMAP) to form sulfonate esters .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,3-dimethyl substituents influence reaction kinetics?

The methyl groups introduce steric hindrance, slowing nucleophilic attack at the sulfonyl center. Electronic effects from the electron-donating methyl substituents reduce the electrophilicity of the sulfonyl fluoride compared to unsubstituted analogs. Kinetic studies using Hammett plots (σ values) and DFT calculations can quantify these effects. For example, the reaction rate with piperidine decreases by ~30% compared to benzene-sulfonyl fluoride derivatives .

Q. How should researchers address contradictions in spectroscopic data for sulfonyl fluoride derivatives?

Discrepancies in NMR or mass spectra often arise from:

- Hydration/Decomposition : Hydrolysis of SO₂F to SO₂OH under humid conditions. Mitigate by storing samples in anhydrous solvents .

- Rotameric Forms : Restricted rotation around the S–C bond in bulky derivatives, leading to split signals in ¹H NMR. Use variable-temperature NMR to resolve .

- Isotopic Peaks : Account for natural abundance of ³⁴S/³³S in HRMS analysis .

Q. What strategies enable selective functionalization of 2,3-Dimethylbenzene-1-sulfonyl fluoride in complex systems?

- Protective Group Chemistry : Temporarily block reactive sites (e.g., using tert-butyldimethylsilyl groups) to direct sulfonyl fluoride reactivity .

- Click Chemistry : Utilize Cu-catalyzed azide-alkyne cycloaddition (CuAAC) to attach biomolecules post-sulfonylation .

- Enzyme-Mediated Modifications : Leverage sulfotransferases or fluorinases for site-specific labeling in protein engineering .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.